4-[(2,3-Dihydro-1,4-benzodioxin-6-YL)amino]-5-methylthieno[2,3-D]pyrimidine-6-carboxylic acid
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Overview
Description
4-[(2,3-Dihydro-1,4-benzodioxin-6-YL)amino]-5-methylthieno[2,3-D]pyrimidine-6-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxin ring, a thieno[2,3-D]pyrimidine core, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dihydro-1,4-benzodioxin-6-YL)amino]-5-methylthieno[2,3-D]pyrimidine-6-carboxylic acid typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine. This intermediate is then reacted with various reagents to introduce the thieno[2,3-D]pyrimidine core and the carboxylic acid group. Common solvents used in these reactions include N,N-dimethylformamide (DMF) and polar aprotic solvents, with lithium hydride (LiH) often serving as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dihydro-1,4-benzodioxin-6-YL)amino]-5-methylthieno[2,3-D]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzodioxin ring or the thieno[2,3-D]pyrimidine core.
Substitution: The amino group can be substituted with different alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
4-[(2,3-Dihydro-1,4-benzodioxin-6-YL)amino]-5-methylthieno[2,3-D]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action for 4-[(2,3-Dihydro-1,4-benzodioxin-6-YL)amino]-5-methylthieno[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of folic acid synthesis in bacteria or disruption of cell cycle processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Shares the benzodioxin ring but differs in the rest of the structure.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: Similar in having the benzodioxin ring but with different functional groups.
Uniqueness
What sets 4-[(2,3-Dihydro-1,4-benzodioxin-6-YL)amino]-5-methylthieno[2,3-D]pyrimidine-6-carboxylic acid apart is its unique combination of the benzodioxin ring, thieno[2,3-D]pyrimidine core, and carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-8-12-14(17-7-18-15(12)24-13(8)16(20)21)19-9-2-3-10-11(6-9)23-5-4-22-10/h2-3,6-7H,4-5H2,1H3,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBSSFHDQMCGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC4=C(C=C3)OCCO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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